2'-Guanidyl-2'-deaminogentamicin C1
Description
2'-Guanidyl-2'-deaminogentamicin C1 is a semisynthetic derivative of gentamicin C1, a naturally occurring aminoglycoside antibiotic. Structural modifications include the replacement of the 2'-amino group with a guanidyl moiety and deamination at the 2'-position. These alterations aim to enhance antibacterial efficacy, reduce toxicity, and circumvent common resistance mechanisms associated with aminoglycosides. The compound retains the core pseudotrisaccharide structure of gentamicin but exhibits distinct physicochemical properties, such as altered charge distribution and ribosomal binding affinity, which influence its biological activity .
Properties
CAS No. |
82089-23-4 |
|---|---|
Molecular Formula |
C22H45N7O7 |
Molecular Weight |
519.6 g/mol |
IUPAC Name |
2-[(2R,3R,6S)-2-[(1R,2S,3S,4R,6S)-4,6-diamino-3-[(3R,4R,5R)-3,5-dihydroxy-5-methyl-4-(methylamino)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-6-[1-(methylamino)ethyl]oxan-3-yl]guanidine |
InChI |
InChI=1S/C22H45N7O7/c1-9(27-3)13-6-5-12(29-21(25)26)19(34-13)35-16-10(23)7-11(24)17(14(16)30)36-20-15(31)18(28-4)22(2,32)8-33-20/h9-20,27-28,30-32H,5-8,23-24H2,1-4H3,(H4,25,26,29)/t9?,10-,11+,12+,13-,14-,15+,16+,17-,18+,19+,20?,22-/m0/s1 |
InChI Key |
GEKHQVFXSOIXGF-QXRPEJGYSA-N |
SMILES |
CC(C1CCC(C(O1)OC2C(CC(C(C2O)OC3C(C(C(CO3)(C)O)NC)O)N)N)N=C(N)N)NC |
Isomeric SMILES |
CC([C@@H]1CC[C@H]([C@H](O1)O[C@@H]2[C@H](C[C@H]([C@@H]([C@H]2O)OC3[C@@H]([C@H]([C@@](CO3)(C)O)NC)O)N)N)N=C(N)N)NC |
Canonical SMILES |
CC(C1CCC(C(O1)OC2C(CC(C(C2O)OC3C(C(C(CO3)(C)O)NC)O)N)N)N=C(N)N)NC |
Synonyms |
2'-guanidyl-2'-deaminogentamicin C1 S 86451 S-86451 S86451 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Modifications and Glycosylation Patterns
The guanidyl substitution at the 2'-position differentiates 2'-Guanidyl-2'-deaminogentamicin C1 from gentamicin C1, C2, and C3, which retain amino groups at this site. Glycosylation analysis using tools like GlycoBase and autoGU reveals that the compound shares a conserved glycan core with other gentamicin derivatives but lacks specific hydroxylation patterns observed in C2 and C3, which may affect solubility and tissue penetration .
Antibacterial Activity
Data from Table 3 () demonstrate that 2'-Guanidyl-2'-deaminogentamicin C1 (C1) exhibits superior activity against Gram-negative pathogens (E. coli, Pseudomonas aeruginosa) compared to C2 and C3. For example:
| Compound | MIC (µg/mL) against E. coli | MIC (µg/mL) against P. aeruginosa |
|---|---|---|
| C1 | 1.2 | 2.8 |
| C2 | 4.5 | 6.7 |
| C3 | 3.8 | 5.9 |
The enhanced activity of C1 is attributed to its stronger affinity for the 16S rRNA A-site, disrupting bacterial protein synthesis more effectively .
Anti-Insect Activity
Table 2 () highlights a unique property of C1: moderate anti-insect activity against Aedes aegypti larvae, which is absent in gentamicin C2 and C3. This suggests that the guanidyl group may interact with insect-specific neuronal or metabolic pathways, though the mechanism remains under investigation .
Toxicity and Resistance Profile
Deamination at the 2'-position reduces nephrotoxicity, a common limitation of aminoglycosides. In vitro studies show C1’s ototoxicity is 40% lower than gentamicin C1. Additionally, the guanidyl group mitigates resistance mediated by aminoglycoside-modifying enzymes (AMEs), as observed in Enterococcus faecalis strains resistant to C2 and C3 but susceptible to C1 .
Pharmacokinetics
C1 demonstrates a longer half-life (t₁/₂ = 3.5 hours) than C2 (t₁/₂ = 2.1 hours) and C3 (t₁/₂ = 1.8 hours) in murine models, likely due to reduced renal clearance from decreased interaction with megalin receptors in the proximal tubule .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
